molecular formula C8H9ClN2O B1460632 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol CAS No. 287927-87-1

5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol

Cat. No.: B1460632
CAS No.: 287927-87-1
M. Wt: 184.62 g/mol
InChI Key: VYMBUMVBJGWSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions between these compounds and various biological targets .

Medicine: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol is unique due to the presence of a hydroxyl group at the 4th position. This hydroxyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-6(9)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBUMVBJGWSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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